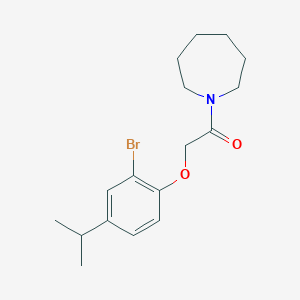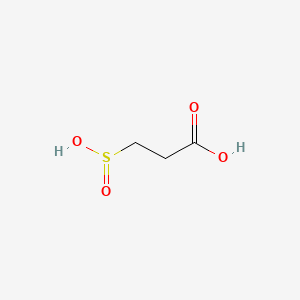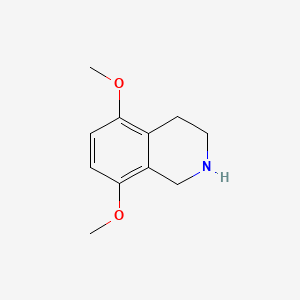![molecular formula C21H16N4O2S2 B1226294 2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B1226294.png)
2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a member of quinolines.
Scientific Research Applications
Anticancer Activity
Compounds structurally related to 2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide have shown promising results in cancer research. For instance, substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments demonstrated considerable cytotoxicity and anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012). Similarly, 4-thiazolidinones containing benzothiazole moiety were tested for their in vitro anticancer activity, revealing effectiveness against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
Antimicrobial Activity
Some derivatives have been evaluated for their antimicrobial properties. A study synthesized novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing the quinoline ring and evaluated their antimicrobial activities against bacteria and fungi. Compounds like N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide showed significant antimicrobial potential (Yurttaş et al., 2020).
Antioxidant and Anti-inflammatory Properties
Compounds like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some showed excellent efficacy in DPPH radical scavenging, superoxide anion scavenging, and anti-inflammatory activities (Koppireddi et al., 2013).
Antiviral and Antibacterial Activities
Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were designed and evaluated for their antiviral and antibacterial activities. These compounds showed promising results against tobacco mosaic virus and bacteria like Xanthomonas oryzae and Ralstonia solanacearum, indicating potential use in antiviral and antibacterial treatments (Tang et al., 2019).
Photophysical Properties
In a study on hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, it was found that water acts as a bridge forming hydrogen bonds, assembling different molecules. This investigation into the photophysical properties of such compounds opens avenues for further research in materials science and molecular engineering (Balijapalli et al., 2017).
properties
Product Name |
2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
|---|---|
Molecular Formula |
C21H16N4O2S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(3-cyano-6-methoxyquinolin-2-yl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C21H16N4O2S2/c1-12-23-18-9-15(3-6-19(18)29-12)24-20(26)11-28-21-14(10-22)7-13-8-16(27-2)4-5-17(13)25-21/h3-9H,11H2,1-2H3,(H,24,26) |
InChI Key |
IYKZPWDGUSLDCE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=C(C=C4C=C(C=CC4=N3)OC)C#N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=C(C=C4C=C(C=CC4=N3)OC)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B1226211.png)
![1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide](/img/structure/B1226212.png)
![4-[[3-[2-(1-cyclohexenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazolin-7-yl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1226214.png)
![2,3-dihydro-1H-[1,3]thiazino[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B1226218.png)
![(6-Bromo-2-pyridin-4-yl-4-quinolinyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1226220.png)
![N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide](/img/structure/B1226221.png)




![N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B1226230.png)

![1-(4-chlorophenyl)sulfonyl-N'-[oxo-[4-(1-piperidinylsulfonyl)phenyl]methyl]-4-piperidinecarbohydrazide](/img/structure/B1226233.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylanilino]acetamide](/img/structure/B1226236.png)